molecular formula C18H16FNO4S B2886574 N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-methoxybenzamide CAS No. 852439-01-1

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-methoxybenzamide

Cat. No. B2886574
CAS RN: 852439-01-1
M. Wt: 361.39
InChI Key: ZANHEQWWRXODAP-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-methoxybenzamide, commonly known as DTTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DTTB is a thieno[3,2-d]pyrimidine derivative that exhibits potent anti-inflammatory and anti-cancer properties.

Mechanism of Action

The mechanism of action of DTTB involves the inhibition of various signaling pathways that are involved in inflammation and cancer progression. DTTB has been shown to inhibit the NF-κB pathway, which is a key mediator of inflammation. Additionally, DTTB has been shown to induce apoptosis in cancer cells by activating the caspase pathway. DTTB has also been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
DTTB has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, DTTB has been shown to induce apoptosis in cancer cells by activating the caspase pathway. DTTB has also been investigated for its potential neuroprotective effects in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of DTTB is its potent anti-inflammatory and anti-cancer properties. DTTB has been shown to exhibit high efficacy in preclinical models of inflammation and cancer. Additionally, DTTB has a favorable pharmacokinetic profile, making it a promising candidate for further development. However, one of the limitations of DTTB is its potential toxicity, which requires further investigation.

Future Directions

There are several future directions for DTTB research. One of the areas of interest is the development of DTTB-based therapies for the treatment of inflammatory diseases and cancer. Additionally, further investigation is needed to determine the potential neuroprotective effects of DTTB in models of neurodegenerative diseases. Another area of interest is the development of novel DTTB analogs with improved efficacy and safety profiles. Overall, DTTB has significant potential for further development as a therapeutic agent in various fields.

Synthesis Methods

DTTB can be synthesized through a multi-step process that involves the condensation of 4-fluoroaniline with 2-methoxybenzoyl chloride to form an intermediate product. The intermediate product is then reacted with 2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one to yield DTTB. The synthesis of DTTB has been optimized to obtain high yields and purity.

Scientific Research Applications

DTTB has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and neuroprotection. DTTB has been shown to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, DTTB has been shown to induce apoptosis in cancer cells by activating the caspase pathway. DTTB has also been investigated for its potential neuroprotective effects in models of neurodegenerative diseases.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO4S/c1-24-17-5-3-2-4-16(17)18(21)20(14-8-6-13(19)7-9-14)15-10-11-25(22,23)12-15/h2-11,15H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANHEQWWRXODAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-2-methoxybenzamide

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